Cas no 2224371-73-5 (N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide is a specialized organic compound featuring a cyano-substituted dimethylpropyl group linked to a 2-methylindole acetamide moiety. Its structural design combines steric hindrance from the dimethylpropyl group with the reactivity of the cyano functionality, making it a valuable intermediate in synthetic chemistry. The indole core provides potential for further derivatization, particularly in pharmaceutical and agrochemical research. This compound’s stability and well-defined reactivity profile enhance its utility in selective transformations, such as nucleophilic additions or cyclizations. Its purity and consistent performance make it suitable for applications requiring precise molecular frameworks.
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide structure
2224371-73-5 structure
商品名:N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
CAS番号:2224371-73-5
MF:C17H21N3O
メガワット:283.368143796921
CID:5411400
PubChem ID:136512959

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • Z1349478337
    • N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
    • AKOS033282176
    • 2224371-73-5
    • EN300-6544045
    • インチ: 1S/C17H21N3O/c1-11-13(12-7-5-6-8-14(12)19-11)9-16(21)20-15(10-18)17(2,3)4/h5-8,15,19H,9H2,1-4H3,(H,20,21)
    • InChIKey: UGKKNQVDKKITSC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1=C(C)NC2C=CC=CC1=2)NC(C#N)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 283.168462302g/mol
  • どういたいしつりょう: 283.168462302g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 431
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6544045-0.1g
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
2224371-73-5 95.0%
0.1g
$678.0 2025-03-13
Enamine
EN300-6544045-0.25g
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
2224371-73-5 95.0%
0.25g
$708.0 2025-03-13
Enamine
EN300-6544045-0.5g
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
2224371-73-5 95.0%
0.5g
$739.0 2025-03-13
Enamine
EN300-6544045-5.0g
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
2224371-73-5 95.0%
5.0g
$2235.0 2025-03-13
Enamine
EN300-6544045-10.0g
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
2224371-73-5 95.0%
10.0g
$3315.0 2025-03-13
Enamine
EN300-6544045-0.05g
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
2224371-73-5 95.0%
0.05g
$647.0 2025-03-13
Enamine
EN300-6544045-2.5g
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
2224371-73-5 95.0%
2.5g
$1509.0 2025-03-13
Enamine
EN300-6544045-1.0g
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
2224371-73-5 95.0%
1.0g
$770.0 2025-03-13

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide 関連文献

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamideに関する追加情報

Research Brief on N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide (CAS: 2224371-73-5)

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide (CAS: 2224371-73-5) is a novel synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique indole-acetamide scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The structural features of this molecule, including the cyano and dimethylpropyl groups, contribute to its distinct pharmacological properties, making it a subject of intense research.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide. In vitro and in vivo experiments have demonstrated its efficacy in targeting specific pathways involved in inflammation and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory effects on key inflammatory mediators, such as NF-κB and COX-2, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to induce apoptosis in cancer cell lines has been attributed to its interaction with Bcl-2 family proteins.

The synthesis and optimization of N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide have also been a focal point of recent research. Advanced computational modeling and structure-activity relationship (SAR) studies have been employed to enhance its bioavailability and target specificity. A notable breakthrough was achieved by a research team at the University of Cambridge, who developed a more efficient synthetic route for this compound, significantly improving its yield and purity. These advancements are critical for its potential transition from preclinical studies to clinical trials.

Despite its promising therapeutic potential, challenges remain in the development of N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide. Issues such as metabolic stability, solubility, and off-target effects need to be addressed to ensure its viability as a drug candidate. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations. Furthermore, toxicological studies are underway to assess its safety profile in animal models, which will be pivotal for its future clinical application.

In conclusion, N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide (CAS: 2224371-73-5) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural attributes and promising biological activities position it as a potential candidate for the treatment of inflammatory diseases and cancer. Continued research and development efforts are essential to fully realize its therapeutic potential and address the existing challenges. This compound exemplifies the innovative approaches being pursued in the quest for novel and effective pharmaceutical agents.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司